molecular formula C4HF3INS B2852822 5-Iodo-2-(trifluoromethyl)thiazole CAS No. 2138198-49-7

5-Iodo-2-(trifluoromethyl)thiazole

Cat. No.: B2852822
CAS No.: 2138198-49-7
M. Wt: 279.02
InChI Key: WBQFTQKFZGMMFT-UHFFFAOYSA-N
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Description

5-Iodo-2-(trifluoromethyl)thiazole is a heterocyclic compound that contains both iodine and trifluoromethyl groups attached to a thiazole ring Thiazoles are a class of organic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(trifluoromethyl)thiazole typically involves the introduction of iodine and trifluoromethyl groups onto a thiazole ring. One common method involves the reaction of a thiazole precursor with iodine and a trifluoromethylating agent under specific reaction conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(trifluoromethyl)thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or halides. Reaction conditions may involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can lead to the formation of different thiazole-based compounds.

Scientific Research Applications

5-Iodo-2-(trifluoromethyl)thiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer agents, is ongoing.

    Industry: It may be used in the development of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)thiazole: Lacks the iodine atom but shares the trifluoromethyl group.

    5-Bromo-2-(trifluoromethyl)thiazole: Contains a bromine atom instead of iodine.

    5-Iodo-2-methylthiazole: Contains a methyl group instead of the trifluoromethyl group.

Uniqueness

5-Iodo-2-(trifluoromethyl)thiazole is unique due to the presence of both iodine and trifluoromethyl groups, which can impart distinct chemical and physical properties

Properties

IUPAC Name

5-iodo-2-(trifluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3INS/c5-4(6,7)3-9-1-2(8)10-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQFTQKFZGMMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3INS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138198-49-7
Record name 5-iodo-2-(trifluoromethyl)-1,3-thiazole
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